molecular formula C2H6I2Sn B3120949 Diiodo(dimethyl)stannane CAS No. 2767-49-9

Diiodo(dimethyl)stannane

Cat. No. B3120949
CAS RN: 2767-49-9
M. Wt: 402.59 g/mol
InChI Key: VVYDVQWJZWRVPE-UHFFFAOYSA-L
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Description

Diiodo(dimethyl)stannane, also known as diiododimethyltin or DDMT, is an organotin compound with the chemical formula (CH3)2SnI2. It is widely used in various fields, including medical, environmental, and industrial research. The molecular formula is C2H6I2Sn and the molecular weight is 402.59 .


Chemical Reactions Analysis

Diiodo(dimethyl)stannane is used in various chemical reactions. For instance, it has been used as an iodination agent in the iodination of arenes or enols . It has also been used in the deconstructive geminal diiodination of carbon-carbon double bonds .

Scientific Research Applications

Organoboration Reactions

Diiodo(dimethyl)stannane plays a role in organoboration reactions. For instance, a study demonstrated the reaction of dimethylbis(phenylethynyl)stannane with trialkylboranes to produce various heterocyclic systems, highlighting the utility of 119Sn NMR spectroscopy in analyzing these reactions (Kerschl & Wrackmeyer, 1984).

Synthesis of Dimethyl Carbonate

Research on diiodo(dimethyl)stannane includes its reactivity in the synthesis of dimethyl carbonate from carbon dioxide and methanol. Studies have demonstrated the formation of dimethyl carbonate accompanied by the transformation of stannane into various complexes, providing insights into the catalytic cycle involved in this synthesis (Ballivet-Tkatchenko et al., 2006).

NMR Spectroscopy and Molecular Structure Analysis

Diiodo(dimethyl)stannane has been utilized in NMR spectroscopy and the analysis of molecular structures. For example, the study of dimethyl(difluorenyl)silane, -germane, and -stannane provided valuable insights into the influence of fluorenyl groups on chemical shifts and the hydrogen on C9 of the fluorenyl group (Silaghi-Dumitrescu et al., 1995).

Stability of Ozonides

An interesting application is the observation of the unexpected stability of primary ozonides derived from alkenyl stannanes. This stability was leveraged in the development of a novel strategy for converting alkynes into 1,2-diols (Gómez et al., 2002).

Carbon Dioxide Insertion Reactions

The reaction of carbon dioxide with stannanes, leading to the selective insertion into Sn-O bonds, has been another area of research. These studies have helped in characterizing compounds and understanding their structures through techniques like X-ray crystallography (Ballivet-Tkatchenko et al., 2006).

properties

IUPAC Name

diiodo(dimethyl)stannane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2CH3.2HI.Sn/h2*1H3;2*1H;/q;;;;+2/p-2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVYDVQWJZWRVPE-UHFFFAOYSA-L
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Sn](C)(I)I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H6I2Sn
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501314257
Record name Diiododimethylstannane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501314257
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

402.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Diiodo(dimethyl)stannane

CAS RN

2767-49-9
Record name Diiododimethylstannane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2767-49-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Diiododimethylstannane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501314257
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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